molecular formula C15H13BrO2 B2858062 3-(4-Bromophenyl)-3-phenylpropanoic acid CAS No. 80272-20-4

3-(4-Bromophenyl)-3-phenylpropanoic acid

Cat. No.: B2858062
CAS No.: 80272-20-4
M. Wt: 305.171
InChI Key: YWVPNKXYIIUHMY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-phenylpropanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety

Scientific Research Applications

3-(4-Bromophenyl)-3-phenylpropanoic acid has diverse applications in scientific research:

Safety and Hazards

3-(4-Bromophenyl)-3-phenyl-propanoic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-phenylpropanoic acid typically involves the reaction of 4-bromobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione . The reaction proceeds through a series of steps, including condensation and subsequent hydrolysis, to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenyl-propanoic acid derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl-propanoic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-3-phenylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit specific enzymes, modulate receptor activity, and alter cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-3-phenylpropanoic acid is unique due to its specific combination of a bromine-substituted phenyl ring and a propanoic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(4-bromophenyl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVPNKXYIIUHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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